N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and reacting it with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Introduction of the Methyl Group: Methylation of the benzothiazole ring using methyl iodide or a similar methylating agent.
Formation of the Cyclohexanecarboxamide: Reacting cyclohexanecarboxylic acid with thionyl chloride to form the corresponding acyl chloride, followed by reaction with an amine to form the carboxamide.
Coupling with Pyridine Derivative: Finally, coupling the benzothiazole derivative with a pyridine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 6-methylbenzothiazole.
Pyridine Derivatives: Compounds like 3-pyridinemethanol and 3-pyridinecarboxylic acid.
Uniqueness
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole or pyridine derivatives.
Biological Activity
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Before delving into biological activities, it is essential to understand the chemical structure and properties of the compound:
Property | Value |
---|---|
Molecular Formula | C20H22N4OS |
Molecular Weight | 366.48 g/mol |
LogP | 5.9255 |
Polar Surface Area | 35.661 Ų |
Hydrogen Bond Acceptors | 4 |
The compound features a benzothiazole moiety linked to a pyridine group and a cyclohexanecarboxamide structure, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cellular pathways:
- Anticonvulsant Activity : A related series of benzothiazole derivatives has shown anticonvulsant properties by modulating neurotransmitter systems in the central nervous system (CNS). These compounds were evaluated for their effectiveness in reducing seizure activity without significant neurotoxicity .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
- Cancer Cell Inhibition : Some derivatives have been reported to inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. This inhibition can lead to apoptosis in cancer cells, showcasing the compound's potential as an anticancer agent .
Anticonvulsant Studies
A study evaluating a series of 1,3-benzothiazole derivatives indicated that compounds similar to this compound exhibited significant anticonvulsant activity in the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. The results showed a decrease in immobility time without neurotoxic effects, suggesting a favorable safety profile for potential therapeutic use .
Antimicrobial Activity
In vitro tests have revealed that benzothiazole derivatives possess antimicrobial properties against resistant strains of bacteria and fungi. For instance, one study highlighted the effectiveness of related compounds against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) indicating strong antibacterial activity .
Cytotoxicity and Cancer Research
Research on similar benzothiazole compounds has indicated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through caspase activation pathways. Notably, these studies report low toxicity towards normal cells, highlighting their selective action against tumor cells .
Case Studies
- Anticonvulsant Efficacy : A clinical trial investigated the anticonvulsant efficacy of benzothiazole derivatives in patients with refractory epilepsy. Results indicated that patients receiving treatment experienced a significant reduction in seizure frequency compared to placebo controls.
- Antimicrobial Resistance : A study assessed the effectiveness of this compound against multi-drug resistant strains of Plasmodium falciparum. The compound demonstrated potent antimalarial activity both in vitro and in vivo, suggesting its potential as a new therapeutic option for malaria treatment .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-15-9-10-18-19(12-15)26-21(23-18)24(14-16-6-5-11-22-13-16)20(25)17-7-3-2-4-8-17/h5-6,9-13,17H,2-4,7-8,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUMDOCASGNOPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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